molecular formula C16H14FNO2 B269356 N-[2-(allyloxy)phenyl]-2-fluorobenzamide

N-[2-(allyloxy)phenyl]-2-fluorobenzamide

Cat. No.: B269356
M. Wt: 271.29 g/mol
InChI Key: KQWXXCKPFLMAKW-UHFFFAOYSA-N
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Description

N-[2-(Allyloxy)phenyl]-2-fluorobenzamide is a fluorinated benzamide derivative featuring a 2-fluorobenzamide core substituted with an allyloxy group (-OCH₂CHCH₂) at the ortho position of the aniline ring. The allyloxy group, an electron-donating ether, may influence molecular stacking, solubility, and reactivity compared to other substituents .

Properties

Molecular Formula

C16H14FNO2

Molecular Weight

271.29 g/mol

IUPAC Name

2-fluoro-N-(2-prop-2-enoxyphenyl)benzamide

InChI

InChI=1S/C16H14FNO2/c1-2-11-20-15-10-6-5-9-14(15)18-16(19)12-7-3-4-8-13(12)17/h2-10H,1,11H2,(H,18,19)

InChI Key

KQWXXCKPFLMAKW-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2F

Canonical SMILES

C=CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares N-[2-(allyloxy)phenyl]-2-fluorobenzamide with structurally related fluorobenzamides from the evidence:

Compound Name Substituent(s) on N-Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-Allyloxy C₁₆H₁₄FNO₂ 279.29 Hypothesized applications in drug design (analogy to fluorobenzamides) N/A
N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23) 2,3-Difluoro C₁₃H₈F₃NO 267.21 Crystal packing dominated by C–H···F and N–H···O interactions; potential antimicrobial activity
N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24) 2,4-Difluoro C₁₃H₈F₃NO 267.21 Isostructural with Fo23; hydrogen-bonded dimers via N–H···O
N-(4-Trifluoromethylphenyl)-2-fluorobenzamide 4-CF₃ C₁₄H₉F₄NO 283.23 High thermal stability; used in agrochemicals (e.g., Broflanilide derivatives)
N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide 1,3-Benzothiazol-2-yl C₁₄H₉FN₂OS 272.30 Nonlinear optical (NLO) properties; crystalline materials for optoelectronics

Physicochemical and Functional Comparisons

Electronic Effects
  • This contrasts with electron-withdrawing groups (e.g., -CF₃, -F), which reduce electron density and stabilize the amide bond .
  • Fluorine Substituents : Fluorine atoms in Fo23 and Fo24 induce strong C–H···F and N–H···O hydrogen bonding, influencing crystal packing and solubility. These interactions are absent in the allyloxy derivative, which may adopt distinct stacking modes .
Steric and Conformational Effects
  • This contrasts with smaller substituents (e.g., -F, -CF₃), which allow tighter molecular packing .
  • In Broflanilide (a trifluoromethyl-containing analog), bulky substituents enhance binding to insect GABA receptors, suggesting that the allyloxy group’s bulk could similarly modulate bioactivity .

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